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Compound of Interest |

7-Fluoro-2-methoxy-8-
Compound Name:
methylquinoxaline
CAS No.: 952587-08-5
Cat. No.: B1509879
. J

Executive Summary

7-Fluoro-2-methoxy-8-methylquinoxaline is a tri-substituted quinoxaline derivative. Its
specific substitution pattern—combining an electron-withdrawing fluorine at C7, a
steric/lipophilic methyl group at C8, and a reactive methoxy handle at C2—makes it a high-
value scaffold for optimizing metabolic stability and binding affinity in drug discovery.

Unlike simple quinoxalines, the C7-fluorine/C8-methyl motif restricts bond rotation in
downstream biaryl couplings (atropisomerism potential) and blocks metabolic oxidation at the
typically vulnerable C8 position.

Chemical Identity & Physicochemical Profile
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Parameter Data Notes

CAS Number 952587-08-5 Verified Commercial Identifier
Formula C10HsFN20

Molecular Weight 192.19 g/mol

Physical State

Off-white to pale yellow solid

Crystalline

Solubility

DMSO, Methanol, DCM

Poor water solubility

LogP (Predicted)

~2.3-25

Higher lipophilicity than non-

fluorinated analog

pKa (Predicted)

~0.8 (N-1 protonation)

Weak base due to F-inductive

effect

Synthesis & Performance Comparison

To evaluate the "performance" of this intermediate, we compare the two primary synthetic
routes used to access it. The Nucleophilic Aromatic Substitution (SNAr) route is superior for
yield and purity compared to the Direct Cyclization method.

Route ComparisonTable =

Method A: SNAr

Metric Method B: Direct Cyclization
(Recommended)
2-Chloro-7-fluoro-8- 4-Fluoro-3-methyl-1,2-
Precursor _ _ o
methylquinoxaline diaminobenzene
Reagent NaOMe / MeOH Methyl glyoxalate
Yield 85 - 92% 45 - 60%

Regioselectivity

High (C2-Cl displacement is

favored)

Low (Mixture of 2-OH and 3-

OH isomers)

Scalability

Excellent (Kilogram scale)

Moderate (Purification

bottlenecks)
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Pathway Visualization

The following diagram illustrates the preferred SNAr workflow and the critical regioselectivity

checkpoint.
NaOMe / MeOH
(Reflux, 2h)
-NaCl 7-Fluoro-2-methoxy-
w 8-methylquinoxaline
2-Chloro-7-fluoro- Nucleophilic Attack Meisenheimer

Trace H20

8-methylquinoxaline Complex (minon)
IR Hydrolysis Impurity
(2-Hydroxy analog)

Click to download full resolution via product page

Figure 1: SNAr synthesis pathway highlighting the critical conversion of the chloro-precursor to
the methoxy-target.

Characterization Protocols

Reliable identification requires a multi-modal approach. The fluorine atom introduces splitting
patterns in 1H NMR and distinct signals in 19F NMR.

Protocol A: Nuclear Magnetic Resonance (NMR)
e Solvent: CDCIs or DMSO-de.

e Internal Standard: TMS (0.00 ppm).
Expected 1H NMR Data (400 MHz, CDCls):

e 0 8.45 (s, 1H): H-3 proton (Quinoxaline ring). Characteristic singlet, deshielded by adjacent
nitrogens.

e 0 7.85 (dd, 1H): H-5 proton. Shows coupling to F-7 (approx J = 6-9 Hz) and H-6.

e 0 7.30 (t/dd, 1H): H-6 proton. Pseudo-triplet due to coupling with F-7 and H-5.
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e 04.12 (s, 3H): -OCHs (Methoxy). Strong singlet.

e § 2.65 (d, 3H): -CHs (C8-Methyl). Appears as a doublet or broad singlet due to long-range
coupling with F-7 (J = 2 Hz).

Expected 19F NMR:

e 0-110to -115 ppm: Single peak.

Protocol B: HPLC Purity Assessment

This method separates the target from the common "Hydrolysis Impurity" (2-hydroxy analog).
e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 um).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).

Retention Time: The methoxy derivative (less polar) will elute later than the hydroxy impurity.

Comparative Analysis: Why this Scaffold?

The 7-Fluoro-2-methoxy-8-methylquinoxaline scaffold offers distinct advantages over non-
fluorinated or non-methylated alternatives in drug design.
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Figure 2: SAR contributions of the specific substitution pattern.

Safety & Handling (SDS Summary)

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).

e Handling: Use in a fume hood. The methoxy group can hydrolyze under strong acidic
conditions to release methanol and the quinoxalinone.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive over
long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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